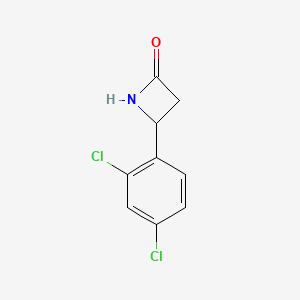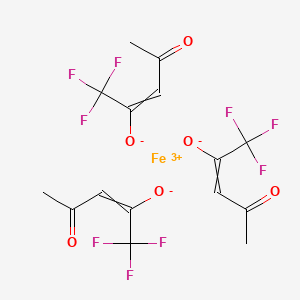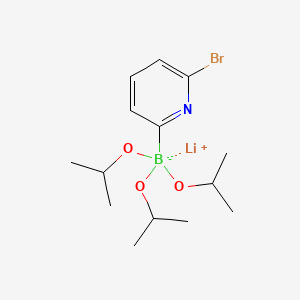
Butylcyclopentane;yttrium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butylcyclopentane;yttrium is a compound that combines the organic molecule butylcyclopentane with the rare-earth metal yttrium. Butylcyclopentane is a cycloalkane with the formula C₉H₁₈, while yttrium is a silvery-white, moderately soft, ductile metal that belongs to the group of rare-earth elements
Méthodes De Préparation
The preparation of butylcyclopentane;yttrium involves several synthetic routes and reaction conditions. One common method is the metallorganic chemical vapor deposition (MOCVD) technique, where tris(n-butylcyclopentadienyl)yttrium is used as a precursor . This precursor is applied for the growth of thin films through atomic-layer deposition (ALD). The process involves heating the precursor to a specific temperature to facilitate the deposition of yttrium onto a substrate.
Another method involves the sol-gel technique, where yttrium nitrate and yttrium chloride are used as precursors with methanol. The manufacturing setup is heated at 700 and 900 °C with various molar ratios to produce yttrium oxide nanoparticles . Additionally, photo- and radiation-induced preparation methods can be used to obtain pure and doped yttrium oxide by irradiating solutions containing yttrium nitrate and ammonium formate with UV light or accelerated electrons .
Analyse Des Réactions Chimiques
Butylcyclopentane;yttrium undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Yttrium readily reacts with oxygen at elevated temperatures to form yttrium oxide (Y₂O₃).
Reduction: Yttrium can be reduced using metallothermic reduction with calcium to produce yttrium metal.
Substitution: The cyclopentane ring in butylcyclopentane can undergo substitution reactions with halogens or other electrophiles.
The major products formed from these reactions include yttrium oxide, yttrium hydroxide, and various substituted cyclopentane derivatives .
Applications De Recherche Scientifique
Butylcyclopentane;yttrium has a wide range of scientific research applications in chemistry, biology, medicine, and industry. Some of the notable applications include:
Mécanisme D'action
The mechanism of action of butylcyclopentane;yttrium involves the interaction of yttrium with various molecular targets and pathways. In medical applications, yttrium radioisotopes, such as yttrium-90, are used in radiotherapy to target cancer cells. The radioisotope emits beta particles that cause damage to the DNA of cancer cells, leading to cell death . In biological imaging, yttrium-based materials enhance contrast and enable the visualization of biological structures .
Comparaison Avec Des Composés Similaires
Butylcyclopentane;yttrium can be compared with other similar compounds, such as:
Cyclopentane derivatives: Compounds like cyclopentane, cyclohexane, and cyclooctane share similar cyclic structures but differ in the number of carbon atoms and hydrogen atoms.
Yttrium compounds: Yttrium oxide, yttrium hydroxide, and yttrium halides are common yttrium compounds with varying solubility and reactivity properties.
The uniqueness of this compound lies in its combination of an organic cycloalkane with a rare-earth metal, resulting in a compound with distinct properties and applications.
Propriétés
Formule moléculaire |
C27H54Y |
|---|---|
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
butylcyclopentane;yttrium |
InChI |
InChI=1S/3C9H18.Y/c3*1-2-3-6-9-7-4-5-8-9;/h3*9H,2-8H2,1H3; |
Clé InChI |
IOXPZWPODDZJIB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCCC1.CCCCC1CCCC1.CCCCC1CCCC1.[Y] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-methoxyphenyl)-6-methyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12504868.png)

![3-Chloro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12504881.png)
![1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}isoquinoline](/img/structure/B12504889.png)



![2-Ethyl-3-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-1-methyl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B12504915.png)

![4,7-Dichloro-3-[(4-methylphenyl)sulfonyl]quinoline](/img/structure/B12504920.png)



![Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl-](/img/structure/B12504959.png)
